molecular formula C24H24N2O5S B6559997 3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946245-79-0

3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6559997
CAS No.: 946245-79-0
M. Wt: 452.5 g/mol
InChI Key: BETXRTDGJOPOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzene ring linked to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline moiety is further substituted at the 1-position with a thiophene-2-carbonyl group.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-29-19-13-16(14-20(30-2)22(19)31-3)23(27)25-17-8-9-18-15(12-17)6-4-10-26(18)24(28)21-7-5-11-32-21/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETXRTDGJOPOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (commonly referred to as G502-0188) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of G502-0188 is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 440.52 g/mol. The compound features a complex structure consisting of a benzamide core substituted with a thiophene ring and a tetrahydroquinoline moiety.

Structural Representation

PropertyValue
Molecular FormulaC₃₄H₂₄N₂O₅S
Molecular Weight440.52 g/mol
IUPAC NameThis compound
SMILESCOc1cc(C(Nc(cc2)cc(CCC3)c2N3C(c2cccs2)=O)=O)cc(OC)c1OC

Synthesis

The synthesis of G502-0188 involves the reaction of thiophene-2-carbonyl chloride with appropriate hydrazine derivatives to form the desired tetrahydroquinoline structure. This method has been optimized to yield high purity and efficiency.

Anticancer Potential

Research has indicated that compounds similar to G502-0188 exhibit significant anticancer properties. For instance, derivatives containing the 3,4,5-trimethoxyphenyl substituent have shown effective inhibition of tubulin polymerization and antiproliferative effects against various cancer cell lines. In particular:

  • Antiproliferative Activity : Compounds with similar structures demonstrated IC50 values ranging from 0.2 to 1.4 µM across different cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism involves inhibition of tubulin assembly and disruption of microtubule dynamics critical for cancer cell division.

Antiapoptotic Effects

A study focusing on the antiapoptotic properties of related compounds revealed that certain derivatives significantly reduced tissue damage in models of renal ischemia/reperfusion injury. Notably:

  • Caspase Inhibition : The most active derivatives inhibited caspase-3 and caspase-9 more effectively than their precursors .
  • Biomarker Activation : These compounds improved renal biomarkers such as nitric oxide (NOx) levels and total antioxidant capacity (TAC), suggesting protective effects against oxidative stress.

Case Studies

Several case studies highlight the biological efficacy of G502-0188 and its analogs:

  • Renal Ischemia Study : In an in vivo model assessing renal damage, treatment with G502-0188 analogs resulted in significant preservation of kidney function compared to controls.
    Treatment GroupNOx Levels (nmol/gm tissue)TAC (mmol/L)
    Control81.780.56
    Compound 2c133.23.14
  • Cancer Cell Line Testing : In vitro studies demonstrated that G502-0188 analogs inhibited the growth of MCF-7 breast cancer cells effectively.
    CompoundIC50 (µM)
    G502-01880.75
    CA-4 (control)7.2

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several tetrahydroquinoline-based molecules described in the evidence:

Compound Name Key Structural Differences Molecular Weight Functional Impact Reference
3,4-Dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Replaces benzamide with sulfonamide; fewer methoxy groups (3,4-dimethoxy vs. 3,4,5-trimethoxy) 458.6 g/mol Sulfonamide may enhance solubility but reduce lipophilicity compared to benzamide.
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Cyclopropanecarbonyl instead of thiophene-2-carbonyl; thiazole ring in place of benzamide Not specified Cyclopropane may increase steric hindrance, affecting target binding.
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide Fluorine substitution at position 8; dimethylaminoethyl group instead of thiophene-2-carbonyl Not specified Fluorine enhances electronegativity; dimethylaminoethyl may improve cellular uptake.

Physicochemical Properties

  • 3,4,5-Trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: The 3,4,5-trimethoxy benzamide group likely increases hydrogen-bonding capacity and rigidity compared to simpler analogs. The thiophene-2-carbonyl group contributes to π-π stacking interactions, which may enhance binding to aromatic residues in enzyme active sites.

Key Research Findings

Crystallographic Insights

A tetrahydroquinoline derivative with a pyrrolidinone substituent () exhibits distinct torsion angles (e.g., 47.0° for the isoxazole-phenyl ring), which influence molecular packing and stability. Similar conformational analysis could predict the target compound’s solid-state behavior and solubility .

Hydrogen-Bonding Networks

Crystal structures of analogs (e.g., ) reveal O–H⋯O and N–H⋯O interactions, critical for stabilizing supramolecular assemblies. The 3,4,5-trimethoxy groups in the target compound may form additional hydrogen bonds, enhancing crystallinity .

Data Tables

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Feature Target Compound Sulfonamide Analog Cyclopropanecarbonyl Analog
Core Scaffold Tetrahydroquinoline Tetrahydroquinoline Tetrahydroquinoline
Substituent at Position 1 Thiophene-2-carbonyl Thiophene-2-carbonyl Cyclopropanecarbonyl
Amide/Sulfonamide Group Benzamide Sulfonamide Benzamide (N-methylated)
Methoxy Substitution 3,4,5-Trimethoxy 3,4-Dimethoxy 3-Methoxy

Preparation Methods

Oxidation to 3,4,5-Trimethoxybenzoic Acid

Reaction Conditions :

  • Oxidizing Agent : KMnO₄ or CrO₃ in acidic media.

  • Solvent : Water or acetic acid.

  • Yield : ~80–90%.

Chlorination to 3,4,5-Trimethoxybenzoyl Chloride

Reaction Conditions :

  • Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Catalyst : Dimethylformamide (DMF, catalytic).

  • Temperature : Reflux (70–80°C).

  • Yield : >95%.

Synthesis of 1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline-thiophene intermediate is constructed through a borrowing hydrogen (BH) strategy or biomimetic reduction.

Borrowing Hydrogen Methodology

Adapted from manganese-catalyzed BH protocols:
Reaction Conditions :

  • Catalyst : Manganese(I) PN₃ pincer complex (5 mol%).

  • Substrates : 2-Aminobenzyl alcohol + secondary alcohol (e.g., 1-phenylethanol).

  • Base : KH/KOH mixture.

  • Solvent : 1,2-Dimethoxyethane (DME).

  • Temperature : 120°C (sealed vial).

  • Yield : 70–85%.

Mechanism :

  • Dehydrogenation of alcohol to ketone.

  • Condensation with 2-aminobenzyl alcohol to form imine.

  • Hydrogenation of imine to tetrahydroquinoline.

Thiophene-2-Carbonylation

The tetrahydroquinoline amine is acylated with thiophene-2-carbonyl chloride:
Reaction Conditions :

  • Acylating Agent : Thiophene-2-carbonyl chloride (1.2 equiv).

  • Base : Triethylamine (2.0 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.

  • Yield : 65–75%.

Amide Coupling to Form the Target Compound

The final step involves coupling 3,4,5-trimethoxybenzoyl chloride with the tetrahydroquinoline-thiophene amine.

Reaction Protocol

Reaction Conditions :

  • Amine : 1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv).

  • Acylating Agent : 3,4,5-Trimethoxybenzoyl chloride (1.2 equiv).

  • Base : Triethylamine (2.5 equiv).

  • Solvent : THF at 0°C, then 70°C under N₂.

  • Reaction Time : 7 hours.

  • Workup : Recrystallization (ethanol/water).

  • Yield : 65%.

Optimization Considerations

  • Temperature Control : Ice bath prevents side reactions during exothermic acyl chloride addition.

  • Inert Atmosphere : Nitrogen minimizes oxidation.

Comparative Analysis of Synthetic Routes

ParameterBorrowing HydrogenBiomimetic Reduction
Catalyst Mn PN₃ complexRu(p-cymene)I₂ + CPA
Base KH/KOHPhenanthridine
Atom Economy HighModerate
Yield 70–85%60–75%
Byproducts H₂OH₂O + minor isomers

Challenges and Solutions

  • Low Solubility : Recrystallization in ethanol/water improves purity.

  • Competitive Quinoline Formation : Base selection (KH/KOH over KOtBu) suppresses dehydrogenation.

  • Stereochemical Control : Chiral phosphoric acids enable enantioselective tetrahydroquinoline synthesis .

Q & A

Q. What are the key synthetic pathways for 3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how are critical intermediates characterized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of 3,4,5-trimethoxybenzoic acid with thiophene-2-carbonyl chloride under anhydrous conditions, using a base like triethylamine to drive the reaction .
  • Step 2: Coupling of the resulting benzamide intermediate with a tetrahydroquinoline scaffold via nucleophilic substitution or amide bond formation. Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours is critical for yield optimization .
  • Intermediate Characterization: Key intermediates are validated using 1H^1H NMR (to confirm substitution patterns) and HPLC (≥95% purity thresholds). Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC: Used with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+^+ peaks) and detects side products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of thiophene-2-carbonyl-tetrahydroquinoline intermediates in multi-step syntheses?

Methodological Answer:

  • Temperature Control: Maintain strict reflux temperatures (±2°C) to avoid by-products (e.g., over-acylation or decomposition) .
  • Catalyst Selection: Use Lewis acids like ZnCl2_2 or DMAP to accelerate amide bond formation .
  • Time-Dependent Monitoring: Track reaction progress via TLC or in-line UV spectroscopy to terminate reactions at optimal conversion points (e.g., 85–90% yield) .

Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., nNOS inhibition potency) across different studies?

Methodological Answer:

  • Assay Standardization: Use recombinant human nNOS expressed in Baculovirus/Sf9 systems (vs. rodent isoforms) to minimize species-specific variability .
  • Structural Validation: Compare X-ray crystallography or docking studies to confirm binding modes. For example, the thiophene-2-carbonyl group may adopt distinct conformations in nNOS vs. eNOS active sites .
  • Cross-Study Validation: Replicate assays under identical conditions (e.g., NADPH concentration, pH 7.4) to isolate variables affecting IC50_{50} values .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity for neuronal nitric oxide synthase (nNOS)?

Methodological Answer:

  • Substituent Modulation: Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring to enhance hydrophobic interactions with nNOS residues .
  • Scaffold Rigidity: Replace flexible tetrahydroquinoline linkers with constrained bicyclic systems to improve binding entropy .
  • In Silico Screening: Perform molecular dynamics simulations to predict substituent effects on binding pocket occupancy (e.g., using AutoDock Vina) .

Q. What methodologies address challenges in isolating enantiomerically pure forms of this compound, given its chiral centers?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during tetrahydroquinoline formation to control stereochemistry .
  • Circular Dichroism (CD): Verify enantiomeric purity by comparing experimental CD spectra with computational predictions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in pharmacokinetic profiles (e.g., bioavailability) between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability Assays: Pre-treat compounds with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Prodrug Strategies: Mask polar groups (e.g., hydroxylation-prone sites) with acetyl or PEG moieties to enhance plasma stability .
  • Cross-Species Comparisons: Validate findings in multiple animal models (e.g., murine vs. primate) to account for cytochrome P450 variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.